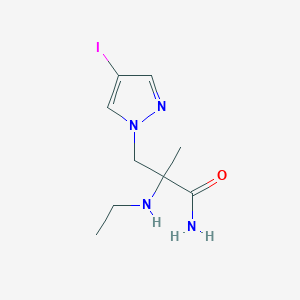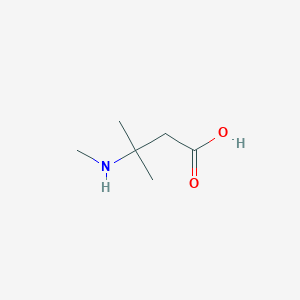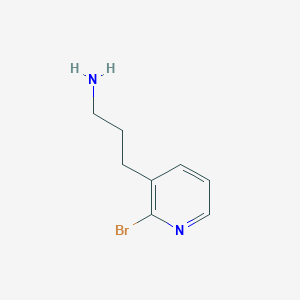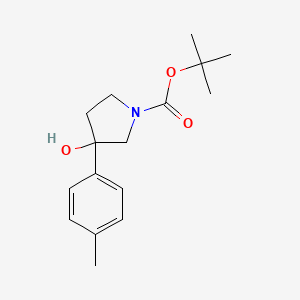
Tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The tert-butyl group and the 4-methylphenyl group attached to the pyrrolidine ring enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method is the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced through oxidation reactions using reagents such as Dess-Martin periodinane or Swern oxidation.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via nucleophilic substitution reactions using appropriate aryl halides and nucleophiles.
Protection with Tert-Butyl Group: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, halogens (Cl2, Br2) in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling in the nervous system.
相似化合物的比较
Similar Compounds
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate: Similar structure with an additional methylamino group, which may alter its biological activity and pharmacokinetic properties.
Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure with a hydroxymethyl group instead of a 4-methylphenyl group, affecting its lipophilicity and stability.
Uniqueness
Tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl and 4-methylphenyl groups, which enhance its stability, lipophilicity, and potential biological activity. These structural features make it a valuable scaffold for the development of new therapeutic agents and research tools.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-12-5-7-13(8-6-12)16(19)9-10-17(11-16)14(18)20-15(2,3)4/h5-8,19H,9-11H2,1-4H3 |
InChI 键 |
TYHSXAWBWHRXGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CCN(C2)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


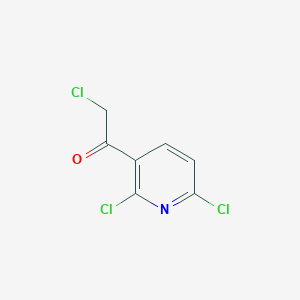
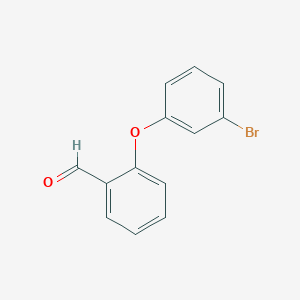
![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)

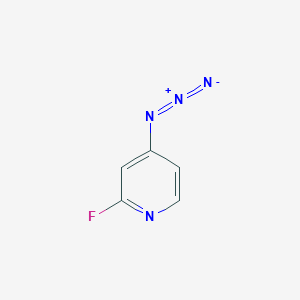
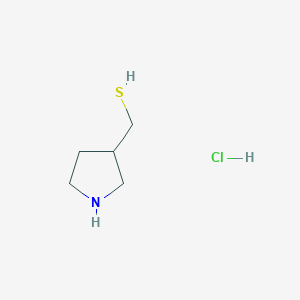


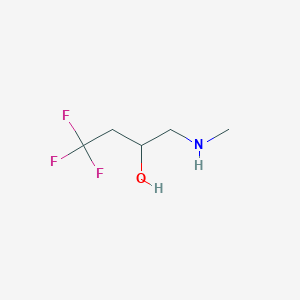
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
